N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide
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Overview
Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a cyclopropyl group attached to a thiophene ring, which is further connected to a naphthalene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Attachment to Thiophene: The cyclopropyl group is then attached to the thiophene ring via a Friedel-Crafts alkylation reaction.
Sulfonamide Formation: The final step involves the reaction of the thiophene-cyclopropyl intermediate with naphthalene-1-sulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene and naphthalene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the cyclopropyl and thiophene groups, making it less versatile in terms of chemical reactivity.
Thiophene-2-sulfonamide:
Cyclopropylmethylamine: Contains the cyclopropyl group but lacks the sulfonamide and naphthalene components.
Uniqueness
N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide is unique due to its combination of structural features, which confer a wide range of chemical reactivity and potential applications. The presence of the cyclopropyl group enhances its stability, while the thiophene and naphthalene rings provide opportunities for diverse chemical modifications.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-23(21,16-8-3-6-14-5-1-2-7-15(14)16)19-13-18(10-11-18)17-9-4-12-22-17/h1-9,12,19H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTORAYNYJQGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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